[2-(3,4-Dichlorophenyl)cyclopropyl]methanol
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Overview
Description
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H10Cl2O It features a cyclopropyl group attached to a methanol moiety, with two chlorine atoms substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dichlorophenylacetonitrile with S-(+)-epichlorohydrin in the presence of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with borane-dimethyl sulfide complex (BH3-Me2S) to yield the desired cyclopropylmethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclopropyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various cyclopropyl derivatives.
Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.
Scientific Research Applications
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[3,4-Dichlorophenyl]methanol: Similar structure but lacks the cyclopropyl group.
[2-(3,4-Dichlorophenyl)cyclopropyl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[2-(3,4-Dichlorophenyl)cyclopropyl]ketone: Similar structure but with a ketone group instead of a hydroxyl group
Uniqueness
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol is unique due to the presence of both the cyclopropyl and methanol moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H10Cl2O/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8,13H,3,5H2 |
InChI Key |
SAFVLHFZNVQNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC(=C(C=C2)Cl)Cl)CO |
Origin of Product |
United States |
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